

# An In-depth Technical Guide to the Basic Chemical Properties of Perlolyrine

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## Compound of Interest

Compound Name: *Perlolyrin*

Cat. No.: B1214776

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## Introduction

**Perlolyrine** is a naturally occurring  $\beta$ -carboline alkaloid found in a variety of plant species, including *Codonopsis pilosula*, and has also been identified in the mycelium of some fungi.<sup>[1]</sup> As a member of the harmala alkaloid class of compounds, **Perlolyrine** has garnered interest within the scientific community for its potential biological activities, including anti-inflammatory, anticancer, and melanogenesis-inhibiting properties. This technical guide provides a comprehensive overview of the fundamental chemical properties of **Perlolyrine**, detailed experimental protocols for its study, and visual representations of its potential signaling pathways to support further research and development.

## Core Chemical Properties

The fundamental chemical and physical properties of **Perlolyrine** are summarized in the tables below, providing a consolidated reference for researchers.

## Identification and Structural Details

Property	Value	Source
IUPAC Name	[5-(9H-pyrido[3,4-b]indol-1-yl)furan-2-yl]methanol	<a href="#">[1]</a> <a href="#">[2]</a>
Synonyms	Perlyrin, Substance YS, Yellow substance YS, Tribulusterine	<a href="#">[2]</a>
CAS Number	29700-20-7	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>16</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub>	<a href="#">[2]</a>
SMILES	OCC1=CC=C(O1)C2=NC=CC 3=C2NC4=CC=CC=C43	<a href="#">[3]</a>
InChI Key	KFUCYPGCMPLPUMT- UHFFFAOYSA-N	<a href="#">[2]</a>

## Physicochemical Properties

Property	Value	Source
Molecular Weight	264.28 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Appearance	Solid	<a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	179-181 °C (in Ethanol), 183 °C	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Boiling Point (Predicted)	533.9 ± 45.0 °C	<a href="#">[5]</a> <a href="#">[7]</a>
pKa (Predicted)	13.85 ± 0.10	<a href="#">[5]</a> <a href="#">[7]</a>
XLogP3	2.2	<a href="#">[4]</a>

## Solubility Data

Solvent	Solubility	Source
DMSO	Soluble	[8]
Chloroform	Soluble	[8]
Dichloromethane	Soluble	[8]
Ethyl Acetate	Soluble	[8]
Acetone	Soluble	[8]
Water (Predicted)	0.089 g/L	[3]

## Experimental Protocols

This section outlines detailed methodologies for key experiments related to the isolation, characterization, and biological evaluation of **Perlolyrine**.

### Isolation and Purification from *Codonopsis pilosula*

This protocol is adapted from general methods for isolating alkaloids and other secondary metabolites from plant materials.

Objective: To isolate and purify **Perlolyrine** from the dried roots of *Codonopsis pilosula*.

Materials:

- Dried and powdered roots of *Codonopsis pilosula*
- Methanol (MeOH)
- Ethyl acetate (EtOAc)
- n-Hexane
- Chloroform (CHCl<sub>3</sub>)
- Ammonia solution (NH<sub>4</sub>OH)

- Hydrochloric acid (HCl)
- Sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography
- Thin Layer Chromatography (TLC) plates (silica gel 60 F<sub>254</sub>)
- Rotary evaporator
- Chromatography column
- Standard laboratory glassware

**Procedure:**

- Extraction:
  - Macerate 1 kg of powdered Codonopsis pilosula roots with 5 L of methanol at room temperature for 72 hours.
  - Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
- Acid-Base Partitioning:
  - Suspend the crude extract in 500 mL of 2% HCl.
  - Partition the acidic solution with n-hexane (3 x 500 mL) to remove non-polar compounds. Discard the n-hexane layers.
  - Basify the aqueous layer to pH 9-10 with concentrated NH<sub>4</sub>OH.
  - Extract the basified solution with ethyl acetate (3 x 500 mL).
  - Combine the ethyl acetate layers, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and evaporate to dryness to yield the crude alkaloid fraction.
- Column Chromatography:

- Adsorb the crude alkaloid fraction onto a small amount of silica gel.
- Pack a silica gel column (e.g., 5 cm diameter, 50 cm length) with a slurry of silica gel in chloroform.
- Load the adsorbed sample onto the top of the column.
- Elute the column with a gradient of chloroform and methanol (e.g., starting with 100%  $\text{CHCl}_3$  and gradually increasing the polarity with MeOH).
- Collect fractions (e.g., 20 mL each) and monitor by TLC using a suitable mobile phase (e.g.,  $\text{CHCl}_3:\text{MeOH}$ , 95:5) and UV visualization.
- Purification:
- Combine fractions containing the compound of interest (identified by comparison with a standard if available, or by further analytical methods).
- Recrystallize the combined fractions from a suitable solvent system (e.g., ethanol) to obtain pure **Perlolyrine**.
- Characterization:
- Confirm the identity and purity of the isolated compound using spectroscopic methods such as NMR ( $^1\text{H}$  and  $^{13}\text{C}$ ), Mass Spectrometry, and IR spectroscopy.

## In Vitro Melanogenesis Inhibition Assay

This protocol describes a method to assess the inhibitory effect of **Perlolyrine** on melanin production in B16F10 melanoma cells.

**Objective:** To determine the dose-dependent effect of **Perlolyrine** on melanogenesis in a cell-based assay.

### Materials:

- B16F10 mouse melanoma cells

- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- $\alpha$ -Melanocyte-Stimulating Hormone ( $\alpha$ -MSH)
- **Perlyrine**
- Kojic acid (positive control)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Dimethyl sulfoxide (DMSO)
- Sodium hydroxide (NaOH)
- Phosphate-Buffered Saline (PBS)
- 96-well plates
- CO<sub>2</sub> incubator
- Microplate reader

**Procedure:**

- Cell Culture:
  - Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Cell Viability Assay (MTT Assay):
  - Seed cells in a 96-well plate at a density of 5 x 10<sup>3</sup> cells/well and incubate for 24 hours.
  - Treat the cells with various concentrations of **Perlyrine** (e.g., 1, 5, 10, 25, 50  $\mu$ M) for 48 hours.

- After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader to determine cell viability.
- Melanin Content Assay:
  - Seed cells in a 24-well plate at a density of  $5 \times 10^4$  cells/well and incubate for 24 hours.
  - Treat the cells with various non-toxic concentrations of **Perlolyrine** and 100 nM α-MSH for 72 hours. Use kojic acid as a positive control.
  - After treatment, wash the cells with PBS and lyse them with 1 N NaOH containing 10% DMSO at 80°C for 1 hour.
  - Measure the absorbance of the lysate at 405 nm to quantify the melanin content.
  - Normalize the melanin content to the total protein content determined by a BCA protein assay.

## Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol outlines a method to evaluate the anti-inflammatory potential of **Perlolyrine** by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.

Objective: To assess the ability of **Perlolyrine** to inhibit the production of the pro-inflammatory mediator nitric oxide.

### Materials:

- RAW 264.7 murine macrophage cells
- DMEM
- FBS

- Penicillin-Streptomycin solution

- Lipopolysaccharide (LPS)

- **Perlolyrine**

- Dexamethasone (positive control)

- Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

- Sodium nitrite ( $\text{NaNO}_2$ ) standard solution

- 96-well plates

- $\text{CO}_2$  incubator

- Microplate reader

Procedure:

- Cell Culture:

- Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5%  $\text{CO}_2$  incubator.

- Nitric Oxide Production Assay:

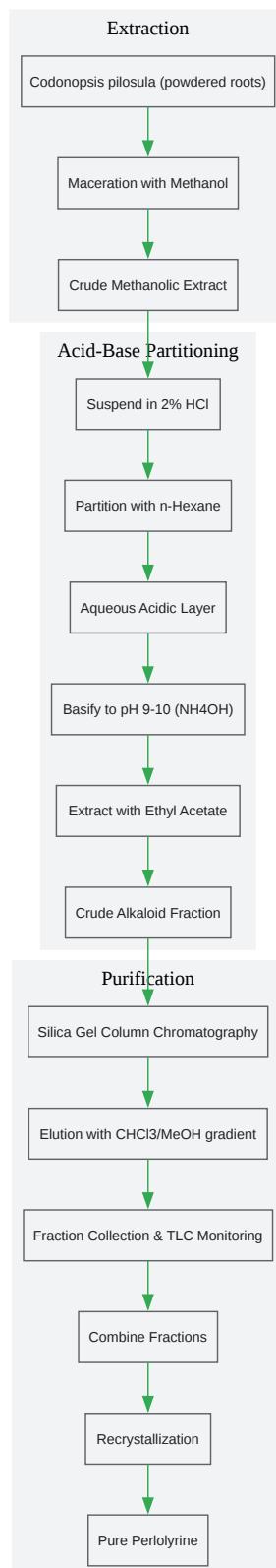
- Seed cells in a 96-well plate at a density of  $1 \times 10^5$  cells/well and allow them to adhere for 24 hours.
  - Pre-treat the cells with various concentrations of **Perlolyrine** for 1 hour.
  - Stimulate the cells with 1  $\mu\text{g}/\text{mL}$  of LPS for 24 hours. Include a positive control with dexamethasone.
  - After incubation, collect 100  $\mu\text{L}$  of the cell culture supernatant from each well.

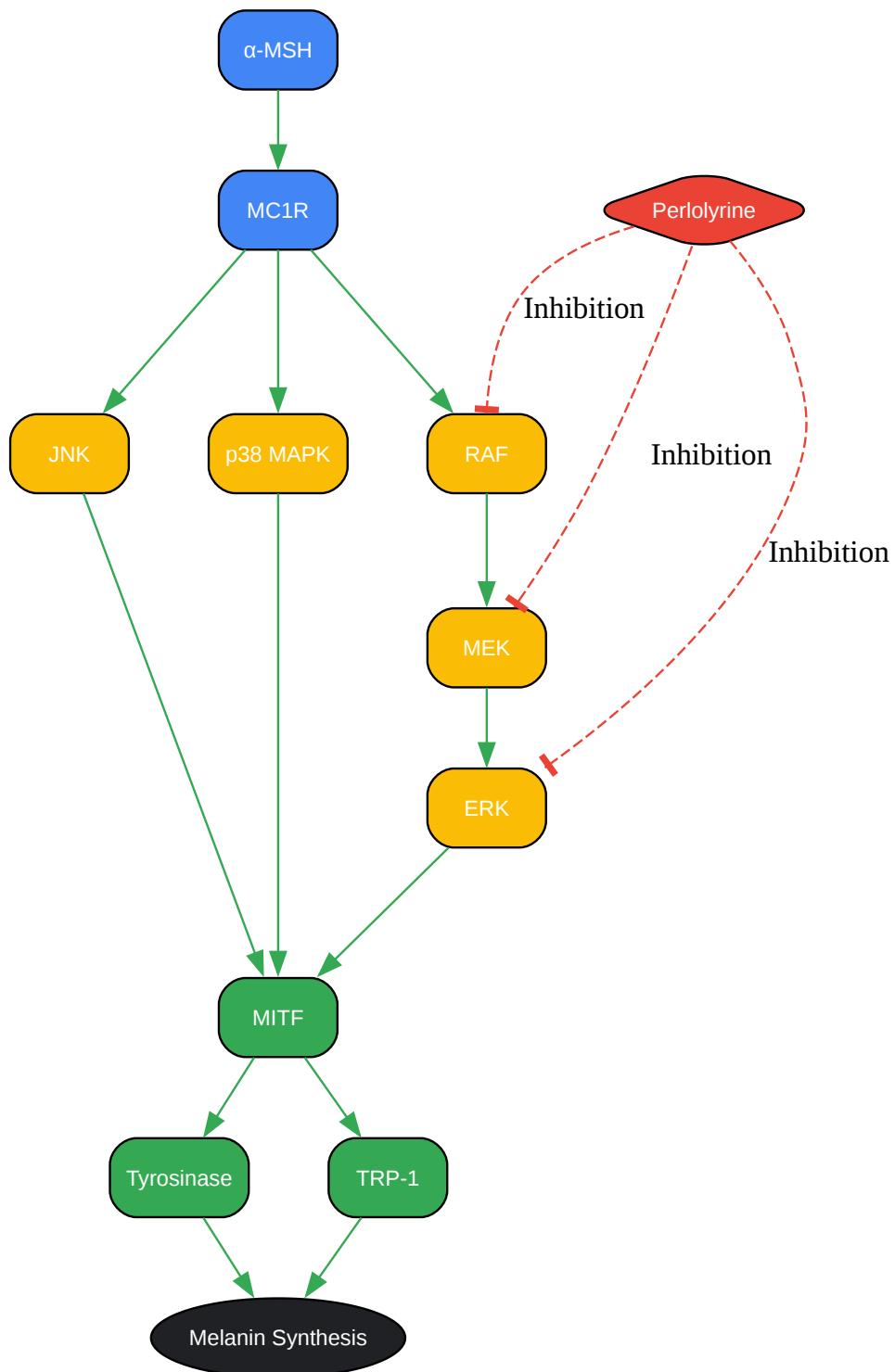
- Add 100  $\mu$ L of Griess Reagent to the supernatant and incubate at room temperature for 10 minutes.
- Measure the absorbance at 540 nm using a microplate reader.
- Calculate the nitrite concentration by comparing the absorbance with a standard curve of  $\text{NaNO}_2$ .

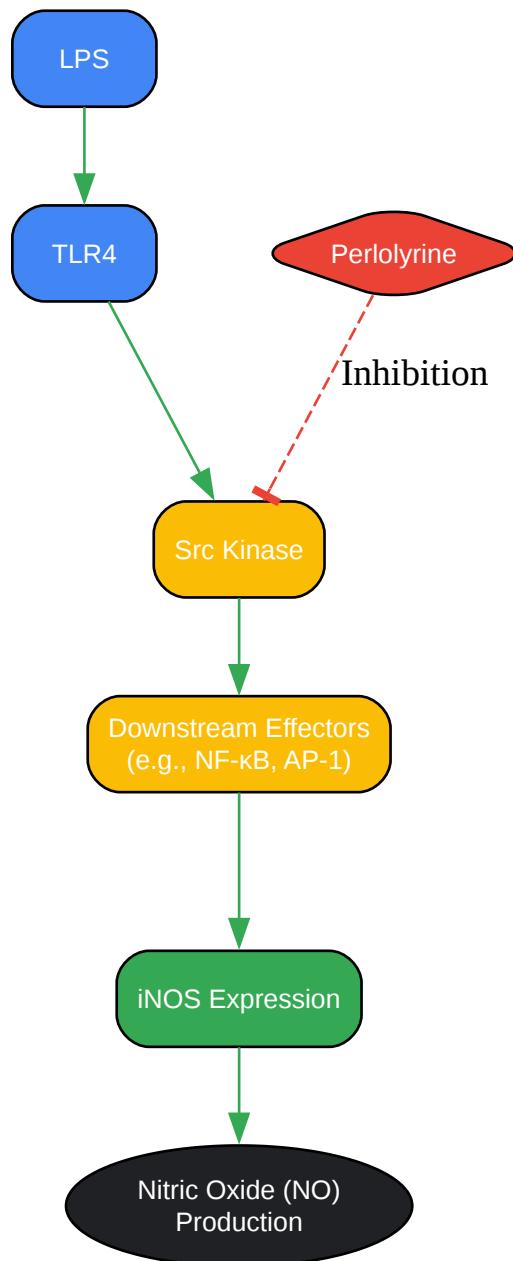
## Signaling Pathways and Mechanisms of Action

The biological effects of **Perlolyrine** are mediated through its interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the potential mechanisms of action.

## Proposed Workflow for Isolation of Perlolyrine







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